molecular formula C13H11BrF3N3O B5971209 4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

Cat. No. B5971209
M. Wt: 362.14 g/mol
InChI Key: GKIFZCHHAKLKIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPTF ligand 1 and is a potent inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF).

Scientific Research Applications

4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has potential applications in various fields of scientific research, including cancer research, epigenetics, and neuroscience. This compound has been shown to inhibit the activity of BPTF, which plays a crucial role in chromatin remodeling and gene expression. BPTF is overexpressed in several types of cancer, including breast, lung, and prostate cancer. Inhibition of BPTF activity by 4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to reduce the growth and proliferation of cancer cells.

Mechanism of Action

The mechanism of action of 4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide involves the inhibition of BPTF activity. BPTF is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in chromatin remodeling and gene expression. BPTF contains two domains, a bromodomain, and a PHD finger, which recognize acetylated lysine residues on histone proteins. By inhibiting the activity of BPTF, 4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide prevents the recognition of acetylated lysine residues and disrupts chromatin remodeling and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that 4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide reduces tumor growth and metastasis in mouse models of breast and lung cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide in lab experiments is its potency and selectivity for BPTF inhibition. This compound has been shown to have minimal off-target effects and is highly specific for BPTF. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more soluble analogs of this compound for in vivo studies. Additionally, further studies are needed to investigate the potential applications of this compound in other fields of research, such as epigenetics and neuroscience. Finally, the development of combination therapies that include 4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide and other anticancer agents could improve the efficacy of cancer treatment.

Synthesis Methods

The synthesis of 4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide involves several steps. The starting material is 3-(trifluoromethyl)benzaldehyde, which is reacted with ethyl hydrazinecarboxylate to form 3-(trifluoromethyl)phenylhydrazine. This intermediate is then reacted with ethyl 4-bromo-1H-pyrazole-5-carboxylate to form the final product, 4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide.

properties

IUPAC Name

4-bromo-2-ethyl-N-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrF3N3O/c1-2-20-11(10(14)7-18-20)12(21)19-9-5-3-4-8(6-9)13(15,16)17/h3-7H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIFZCHHAKLKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

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